- Synthesis of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose, Huaxi Yaoxue Zazhi, 2005, 20(3), 207-210

Cas no 97614-42-1 (1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose)

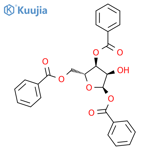

97614-42-1 structure

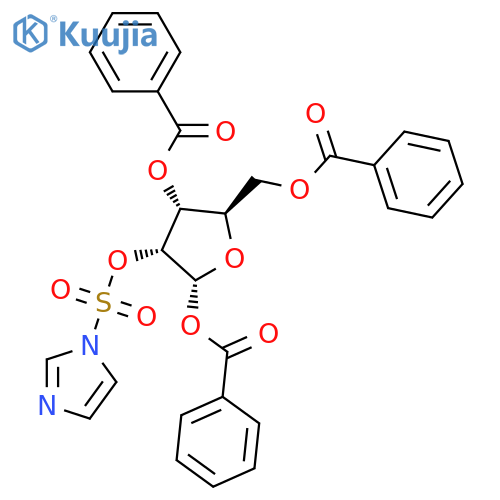

Nome del prodotto:1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose

Numero CAS:97614-42-1

MF:C29H24N2O10S

MW:592.573266983032

CID:61905

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose

- 2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-α-D-ribofuranose

- 2-(1’-IMIDAZOYLSULFONYL)-1,3,5-TRI-O-BENZOYL-ALPHA-D-RIBOFURANOSE

- 1,2,5-Tri-O-benzoyl-2-(1’-imidazoylsulfonyl)-a-D-ribofuranose

- 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose

-

- Inchi: 1S/C29H24N2O10S/c32-26(20-10-4-1-5-11-20)37-18-23-24(39-27(33)21-12-6-2-7-13-21)25(41-42(35,36)31-17-16-30-19-31)29(38-23)40-28(34)22-14-8-3-9-15-22/h1-17,19,23-25,29H,18H2/t23-,24-,25-,29-/m1/s1

- Chiave InChI: DHQMZEQWPVIFFR-DOUCHOMGSA-N

- Sorrisi: O([C@H]1[C@@H](OC(C2C=CC=CC=2)=O)O[C@H](COC(C2C=CC=CC=2)=O)[C@H]1OC(C1C=CC=CC=1)=O)S(N1C=NC=C1)(=O)=O

Proprietà calcolate

- Massa esatta: 592.11500

Proprietà sperimentali

- PSA: 157.70000

- LogP: 4.10650

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Informazioni sulla sicurezza

- Condizioni di conservazione:(BD60833)

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | T767665-25g |

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |

97614-42-1 | 25g |

$ 220.00 | 2022-06-02 | ||

| Chemenu | CM161842-100g |

(2R,3R,4R,5R)-3-(((1H-imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |

97614-42-1 | 97% | 100g |

$504 | 2021-06-15 | |

| TRC | T767665-1g |

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |

97614-42-1 | 1g |

$ 50.00 | 2022-06-02 | ||

| TRC | T767665-5000mg |

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |

97614-42-1 | 5g |

$167.00 | 2023-05-17 | ||

| A2B Chem LLC | AI65487-100g |

2-(1'-Imidazoylsulfonyl)-1,3,5-tri-o-benzoyl-alpha-d-ribofuranose |

97614-42-1 | 98% | 100g |

$627.00 | 2024-07-18 | |

| A2B Chem LLC | AI65487-10g |

2-(1'-Imidazoylsulfonyl)-1,3,5-tri-o-benzoyl-alpha-d-ribofuranose |

97614-42-1 | 10g |

$494.00 | 2024-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-1g |

(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |

97614-42-1 | 1g |

¥1080.00 | 2024-04-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-100g |

(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |

97614-42-1 | 100g |

¥10200.00 | 2024-04-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-25g |

(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |

97614-42-1 | 25g |

¥4125.00 | 2024-04-23 | ||

| Ambeed | A675253-25g |

(2R,3R,4R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |

97614-42-1 | 98% | 25g |

$265.0 | 2025-02-27 |

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; 30 min, -40 °C; 3 h, rt

1.2 0 °C; 15 h, rt

1.2 0 °C; 15 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Dichloromethane ; 30 min, -20 °C; 2.5 h, 0 °C

1.2 0 °C; 15 h, 0 °C

1.2 0 °C; 15 h, 0 °C

Riferimento

- Synthesis of clofarabine, Zhongguo Yiyao Gongye Zazhi, 2006, 37(8), 508-510

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; -15 °C; 30 min, -15 °C; -15 °C → rt; 3 h, rt

1.2 0 °C; 15 h, rt

1.2 0 °C; 15 h, rt

Riferimento

- Pharmaceutical application of 2'-fluoro-4'-azido-nucleoside analog or its salt, China, , ,

Metodo di produzione 4

Condizioni di reazione

Riferimento

- 1-Halo-2-deoxy-2-fluoroarabinofuranoside derivatives from 1,3,5-tri-O-acylribofuranose, European Patent Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Dichloromethane ; cooled; cooled

1.2 cooled; cooled

1.3 Reagents: Water ; cooled

1.2 cooled; cooled

1.3 Reagents: Water ; cooled

Riferimento

- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt → -10 °C; -10 °C; 50 min, -10 °C

1.2 2 h, rt

1.3 Reagents: Water ; 0.5 h

1.2 2 h, rt

1.3 Reagents: Water ; 0.5 h

Riferimento

- Method for preparing clofarabine, China, , ,

Metodo di produzione 7

Condizioni di reazione

Riferimento

- Fluorocarbohydrates in synthesis. An efficient synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (β-FIAU) and 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)thymine (β-FMAU), Journal of Organic Chemistry, 1985, 50(19), 3644-7

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; rt → -10 °C; -15 - -10 °C; 2 h, -15 - -10 °C

1.2 -15 - -10 °C; 1.5 h, -15 - -10 °C; overnight, rt

1.2 -15 - -10 °C; 1.5 h, -15 - -10 °C; overnight, rt

Riferimento

- Method for preparing clofarabine with high yield, China, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; -15 °C; 30 min, -15 °C; -15 °C → rt; 3 h, rt

1.2 0 °C; 15 h, rt

1.2 0 °C; 15 h, rt

Riferimento

- Preparation of 2'-fluoro-4'-substituted nucleoside analogs as antiviral agents, China, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; -20 °C; 2 h, -5 - 0 °C

1.2 overnight

1.2 overnight

Riferimento

- Improved synthesis of clofarabine, Zhongguo Xiandai Yingyong Yaoxue, 2009, 26(2), 123-125

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Raw materials

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Preparation Products

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Letteratura correlata

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

97614-42-1 (1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose) Prodotti correlati

- 2109925-23-5(Ethyl 2-piperidin-4-ylbenzoate)

- 156-57-0(Cysteamine hydrochloride)

- 2229294-97-5(2,2-dimethyl-3-(2-nitroethyl)-1lambda6-thiolane-1,1-dione)

- 892224-41-8(N-5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamide)

- 937657-66-4(7-Cyclopropyl-1-Methyl-2,4-Dioxo-1h,2h,3h,4h-Pyrido2,3-DPyrimidine-5-Carboxylic Acid)

- 408352-45-4(1-(aminomethyl)-3-methylcyclopentan-1-ol, Mixture of diastereomers)

- 2137548-23-1(2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride)

- 2172104-14-0(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}-3,3,3-trifluoropropanoic acid)

- 1806303-35-4(2,3-Dibromo-5-(difluoromethoxy)benzamide)

- 68696-18-4(Tetraethylammonium chloride monohydrate)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso

Enjia Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Reagenti